Tert-butyl 4-amino-3-(difluoromethoxy)benzoate
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Overview
Description
Tert-butyl 4-amino-3-(difluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, an amino group, and a difluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(difluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-3-(difluoromethoxy)benzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-(difluoromethoxy)benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydroxylamine or hydrazine derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Tert-butyl 4-amino-3-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the difluoromethoxy group, making it less lipophilic.
Tert-butyl 3-amino-4-(difluoromethoxy)benzoate: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness
Tert-butyl 4-amino-3-(difluoromethoxy)benzoate is unique due to the presence of both the difluoromethoxy and tert-butyl ester groups, which confer distinct chemical and physical properties. These groups enhance its stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 4-amino-3-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)7-4-5-8(15)9(6-7)17-11(13)14/h4-6,11H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXRJOIVRJJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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